molecular formula C9H10ClN3O3 B8236945 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione CAS No. 2101241-71-6

5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B8236945
CAS No.: 2101241-71-6
M. Wt: 243.65 g/mol
InChI Key: GCXLSJLYSFBTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, also known as tipiracil hydrochloride, is a synthetic pyrimidinedione derivative. Its chemical structure (C₉H₁₂Cl₂N₄O₂) features a pyrimidinedione core substituted with a chlorine atom at position 5 and a (2-oxo-pyrrolidinyl)methyl group at position 6 . This compound is a potent thymidine phosphorylase (TP) inhibitor, preventing the degradation of trifluridine, a thymidine analog used in cancer therapy. Clinically, it is combined with trifluridine (TAS-102) to treat metastatic colorectal cancer by enhancing DNA incorporation of trifluridine, leading to cytotoxic effects .

Properties

IUPAC Name

5-chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-7-5(11-9(16)12-8(7)15)4-13-3-1-2-6(13)14/h1-4H2,(H2,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXLSJLYSFBTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159656
Record name 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101241-71-6
Record name 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101241-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-chlorouracil with 2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product while minimizing the formation of by-products. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful monitoring of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Research

One significant application of 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is in cancer treatment research. It has been studied as an impurity in the synthesis of tipiracil, a drug that enhances the efficacy of fluoropyrimidine-based chemotherapy by inhibiting thymidine phosphorylase. The presence of this compound can influence the pharmacokinetics and therapeutic outcomes of cancer therapies involving tipiracil.

Case Study: Tipiracil Formulations

A notable case study involves the formulation of tipiracil for colorectal cancer treatment. The presence of this compound as an impurity was monitored to assess its impact on drug stability and patient response. Studies showed that controlling the levels of this impurity could enhance the overall efficacy and safety profile of tipiracil formulations.

Quality Control in Drug Manufacturing

The compound serves as a marker for quality control during the manufacturing of pharmaceutical products containing tipiracil. Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to quantify its concentration in drug formulations, ensuring compliance with regulatory standards.

Stability Studies

Stability studies involving this compound help determine the shelf-life and storage conditions for tipiracil-containing drugs. Understanding how this compound behaves under various environmental conditions aids in optimizing formulation strategies.

Mechanism of Action

The mechanism of action of 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Tipiracil suggests that it may interact with similar molecular targets, such as thymidine phosphorylase. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinedione Derivatives

Structural and Functional Variations

Pyrimidinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight Primary Application/Target Reference
Tipiracil Hydrochloride 5-Cl, 6-[(2-oxo-pyrrolidinyl)methyl] 279.13 g/mol Thymidine phosphorylase inhibition
Terbacil 5-Cl, 3-tert-butyl, 6-methyl 215.64 g/mol Herbicide (photosynthesis inhibition)
5-Nitro-6-ribitylamino-pyrimidinedione 5-NO₂, 6-ribitylamino 298.23 g/mol* Riboflavin biosynthesis intermediate
FMAU 5-CH₃, 1-(2-fluoro-arabinofuranosyl) 302.24 g/mol Antiviral/anticancer (DNA incorporation)
Bis-pyrimidinediones 5,5′-phenylmethylene bis-substitution Variable HIV-1 capsid inhibition

*Calculated based on CAS data.

Physicochemical Properties

  • Solubility : Tipiracil’s 2-oxo-pyrrolidinyl group enhances water solubility compared to Terbacil, which is more lipophilic due to tert-butyl substitution .
  • Stability : Bis-pyrimidinediones exhibit high stability under acidic conditions, attributed to their dimeric structure, whereas FMAU’s fluorine substitution reduces enzymatic degradation .

Research Findings and Clinical Relevance

  • Tipiracil in Oncology : Phase III trials (RECOURSE study) showed TAS-102 improved overall survival in colorectal cancer patients (median OS: 7.1 vs. 5.3 months for placebo) .
  • Terbacil in Agriculture : Effective at 1–2 kg/ha for weed control in citrus crops, with minimal soil residue due to rapid photodegradation .
  • FMAU in Antiviral Therapy : Demonstrated IC₅₀ of 0.2 μM against hepatitis B virus (HBV) in vitro, outperforming lamivudine .

Biological Activity

5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, also known as Tipiracil Impurity 2, is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9H10ClN3O3
  • Molar Mass : 243.65 g/mol
  • CAS Number : 2101241-71-6

Synthesis

The synthesis of this compound involves the reaction of pyrimidine derivatives with pyrrolidine compounds. The resulting structure features a chlorinated pyrimidine ring substituted with a pyrrolidine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives of pyrrolidine exhibited potent cytotoxic effects. The following table summarizes the anticancer activity observed:

CompoundIC50 (µM)Cell LineNotes
Tipiracil Impurity 250A549 (Lung Cancer)Significant reduction in cell viability
Cisplatin20A549Standard chemotherapeutic for comparison

The structure-dependence of the anticancer activity suggests that modifications to the pyrrolidine or pyrimidine moieties can enhance efficacy while minimizing toxicity to non-cancerous cells. Compounds with free amino groups showed particularly promising results in reducing A549 cell viability without affecting normal pulmonary cells significantly .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens. The compound demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. The following table summarizes the antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)8 µg/mLEffective against resistant strains
Klebsiella pneumoniae16 µg/mLSignificant inhibition observed

These findings indicate that the compound has potential as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains .

Case Studies and Research Findings

A study published in August 2022 evaluated various derivatives of 5-oxopyrrolidine compounds for their anticancer and antimicrobial activities. The results indicated that compounds with specific structural features exhibited enhanced potency against both cancer cells and resistant bacterial strains. Notably, compounds with nitro substitutions showed higher selectivity towards bacterial targets while maintaining lower cytotoxicity towards human cells .

Furthermore, the ability of these compounds to scavenge free radicals suggests additional therapeutic applications in conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, analogs of this compound are synthesized by reacting halogenated pyrimidinedione intermediates with pyrrolidinylmethyl amines under nitrogen protection. Reaction optimization includes temperature control (e.g., 0°C to room temperature) and purification via silica gel chromatography. Ethyl acetate extraction and drying with sodium sulfate are standard steps to isolate the product .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography to resolve hydrogen bonding (e.g., N–H⋯O, O–H⋯O) and π-π stacking interactions (face-to-face distance ~3.78 Å) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. What is the primary mechanism of action of this compound in cancer research?

  • Methodological Answer : It acts as a thymidine phosphorylase (TP) inhibitor , preventing enzymatic degradation of trifluridine (FTD) in TAS-102. This maintains therapeutic FTD concentrations, enabling DNA incorporation and thymidylate synthase inhibition. Co-administration with FTD is critical for efficacy in metastatic colorectal cancer models .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this TP inhibitor?

  • Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration). To mitigate:

  • Use TP-overexpressing transgenic mouse models to mimic human metabolic pathways.
  • Conduct dose-escalation studies with FTD to identify optimal ratios (e.g., 35 mg/m² twice daily in phase II trials).
  • Monitor plasma thymidine levels via HPLC to correlate with phenotypic rescue .

Q. What are the challenges in analyzing crystal packing and intermolecular interactions?

  • Methodological Answer : Key challenges include disorder in ionic components (e.g., perchlorate anions) and resolving weak interactions. Strategies:

  • Use single-crystal X-ray diffraction at 295 K with high data-to-parameter ratios (>17.0).
  • Analyze hydrogen-bond networks (N–H⋯O, O–H⋯OClO₄) and π-π stacking (3.78 Å spacing) to identify stabilization mechanisms.
  • Refine occupancy ratios for disordered atoms (e.g., 0.678:0.322 for water/perchlorate) .

Q. How does discontinuation of this TP inhibitor affect long-term therapeutic outcomes?

  • Methodological Answer : Discontinuation in TP-overexpressing models leads to rebound TP activity, reducing FTD bioavailability. This results in:

  • Deteriorated grip strength and hind-limb paralysis in mice.
  • Experimental solutions include pulsed dosing regimens or combining with TP gene-silencing agents to sustain efficacy .

Q. What methodologies optimize co-administration with FTD in preclinical studies?

  • Methodological Answer :

  • Pharmacokinetic profiling using LC-MS/MS to track FTD and inhibitor plasma levels.
  • Dose-response studies in xenograft models (e.g., HCT116 colorectal cancer cells) to establish synergy.
  • Validate TP inhibition via enzymatic assays (IC₅₀ determination) .

Contradictions & Resolutions

  • Issue : In vitro TP inhibition does not fully predict in vivo efficacy due to metabolic complexity.
  • Resolution : Use transgenic models with humanized TP pathways and real-time pharmacokinetic monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.